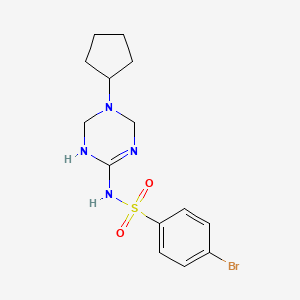

4-bromo-N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide

Description

4-Bromo-N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide is a sulfonamide-triazine hybrid compound characterized by a brominated benzene ring linked to a partially saturated triazine core bearing a cyclopentyl substituent.

Properties

Molecular Formula |

C14H19BrN4O2S |

|---|---|

Molecular Weight |

387.30 g/mol |

IUPAC Name |

4-bromo-N-(3-cyclopentyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)benzenesulfonamide |

InChI |

InChI=1S/C14H19BrN4O2S/c15-11-5-7-13(8-6-11)22(20,21)18-14-16-9-19(10-17-14)12-3-1-2-4-12/h5-8,12H,1-4,9-10H2,(H2,16,17,18) |

InChI Key |

XBHNSCNCAWELQG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2CNC(=NC2)NS(=O)(=O)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reaction of 4-bromo-1,3-benzodioxole-5-amine with cyclopentyl isocyanate . The reaction proceeds as follows:

- The intermediate undergoes cyclization to yield 4-bromo-N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide .

4-bromo-1,3-benzodioxole-5-amine: reacts with to form an intermediate.

Industrial Production: Industrial-scale production typically involves optimized reaction conditions, purification, and isolation. The purity of the compound is usually around 95%.

Chemical Reactions Analysis

- It does not readily undergo oxidation or reduction reactions due to its saturated structure.

4-bromo-N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide: is stable under standard conditions.

- No specific reagents are commonly associated with this compound.

- Its sulfonamide group may react with strong acids or bases.

- No major products are formed from direct reactions of this compound.

Scientific Research Applications

- Researchers use it to create more complex molecules.

4-bromo-N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide: serves as a building block in organic synthesis.

- Limited research exists on its biological applications.

- It may have potential as a pharmacophore for drug design.

- Its industrial applications are currently under exploration.

Mechanism of Action

- The exact mechanism by which this compound exerts its effects remains unclear.

- Further studies are needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

N-(5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide

This compound () shares the benzenesulfonamide-tetrahydrotriazine backbone but substitutes the cyclopentyl group with a cycloheptyl moiety. Key differences include:

- Steric Effects : The cycloheptyl group introduces greater steric bulk, which may reduce binding affinity to biological targets or alter crystal packing compared to the cyclopentyl variant.

- Synthetic Accessibility : Cyclopentyl derivatives are often easier to synthesize due to the smaller ring’s stability and availability of precursors.

| Property | Target Compound | Cycloheptyl Analog |

|---|---|---|

| Cycloalkyl Substituent | Cyclopentyl | Cycloheptyl |

| Steric Bulk | Moderate | High |

| Lipophilicity (Predicted) | Lower | Higher |

| Aqueous Solubility | Likely higher due to smaller substituent | Likely reduced |

Chlorsulfuron (Herbicidal Triazine-Sulfonamide)

Chlorsulfuron () is a herbicidal agent with the structure 2-Chloro-N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]benzenesulfonamide. Comparison highlights:

- Functional Groups : The target compound lacks the urea linker (-NH-C(O)-N-) and methoxy/methyl groups found in Chlorsulfuron. Instead, it features a bromophenyl group and a tetrahydrotriazine core.

- Bioactivity : Chlorsulfuron’s herbicidal activity arises from acetolactate synthase inhibition, a mechanism tied to its urea moiety. The target compound’s bromine and cyclopentyl groups may redirect its bioactivity toward different targets (e.g., enzymes or receptors in mammalian systems).

- Electronic Effects : Bromine’s electron-withdrawing nature could enhance electrophilic reactivity compared to chlorine in Chlorsulfuron.

| Property | Target Compound | Chlorsulfuron |

|---|---|---|

| Core Structure | Tetrahydrotriazine | Aromatic triazine |

| Key Substituents | Bromophenyl, cyclopentyl | Chlorophenyl, methoxy, methyl, urea linker |

| Predicted Application | Not explicitly stated (medicinal/agrochemical) | Herbicide |

| Electronic Profile | Electron-withdrawing (Br) | Electron-donating (OCH₃) |

Triazine-Based OLED Emitters (PTZ-TRZ and DPA-TRZ)

discusses triazine derivatives like PTZ-TRZ and DPA-TRZ, which are used as thermally activated delayed fluorescence (TADF) emitters in OLEDs. Contrasts include:

- Aromaticity : The target compound’s tetrahydrotriazine core is partially saturated, reducing conjugation and aromaticity compared to fully aromatic triazines in OLED materials.

- Substituent Effects: OLED emitters employ extended π-systems (e.g., phenothiazine, triphenylamine) for charge transport, whereas the target compound’s bromophenyl and cyclopentyl groups prioritize steric and electronic modulation over luminescence.

- Applications : The target compound is unlikely to function as an emitter due to its structural divergence but may share synthetic pathways with triazine-based materials.

| Property | Target Compound | PTZ-TRZ/DPA-TRZ |

|---|---|---|

| Triazine Core | Partially saturated | Fully aromatic |

| Key Functional Groups | Sulfonamide, Br, cyclopentyl | Phenothiazine, triphenylamine, phenyl linkers |

| Primary Application | Undefined (potential bioactivity) | OLED emitters |

| Conjugation Extent | Limited | Extensive |

Key Research Findings and Implications

Cycloalkyl Substituents : Cyclopentyl groups balance steric bulk and synthetic feasibility, making them preferable to cycloheptyl in drug design .

Halogen Effects : Bromine’s larger atomic radius and polarizability may enhance binding to hydrophobic pockets in proteins compared to chlorine in Chlorsulfuron .

Biological Activity

4-bromo-N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₆H₂₄BrN₅O₃S

- Molecular Weight : 446.4 g/mol

- CAS Number : 1158564-44-3

Pharmacological Properties

Research has highlighted several pharmacological properties associated with this compound:

Antimicrobial Activity

In vitro studies have demonstrated that compounds containing a benzenesulfonamide moiety exhibit significant antimicrobial activity. For example:

- Inhibition Zones : Compounds similar to 4-bromo-N-(5-cyclopentyl...) showed inhibition zones against various bacterial strains such as Staphylococcus aureus and Enterococcus faecium, indicating their potential as antimicrobial agents .

Antioxidant Activity

The compound's antioxidant properties have been assessed using various methods:

- DPPH Method : The DPPH assay indicated that certain derivatives of benzenesulfonamides possess moderate antioxidant activity. While specific data for 4-bromo-N-(5-cyclopentyl...) is limited, related compounds showed inhibition rates suggesting potential efficacy in oxidative stress scenarios .

The interaction mechanisms of 4-bromo-N-(5-cyclopentyl...) with biological targets are crucial for understanding its therapeutic potential. Studies involving human serum albumin (HSA) revealed:

- Binding Affinity : The compound interacts with HSA through static fluorescence quenching mechanisms involving hydrophobic interactions and hydrogen bonding. The binding constant was reported to be moderate to strong .

Toxicity and Safety Profile

While promising in terms of biological activity, the safety profile is essential:

- Mutagenicity and Hepatotoxicity : Preliminary assessments indicate no mutagenicity; however, potential hepatotoxic effects were noted along with interactions with cytochrome P450 enzymes .

Case Studies

Several studies have explored the biological activity of related compounds:

- Antimicrobial Efficacy : A study noted that compounds with similar structures exhibited significant antimicrobial effects against Enterococcus faecium with growth inhibition zones reaching up to 17 mm .

- Antioxidant Potential : In a comparative analysis using the ABTS method, some derivatives showed promising antioxidant activity levels that could be beneficial in therapeutic applications aimed at oxidative damage prevention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.